molecular formula C15H12N2O2 B13128073 2-Amino-3-(methylamino)anthracene-9,10-dione CAS No. 62468-64-8

2-Amino-3-(methylamino)anthracene-9,10-dione

Cat. No.: B13128073
CAS No.: 62468-64-8
M. Wt: 252.27 g/mol
InChI Key: SNDJXVYPSATYPR-UHFFFAOYSA-N
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Description

2-Amino-3-(methylamino)anthracene-9,10-dione is an anthraquinone derivative. Anthraquinones are a class of aromatic organic compounds with a 9,10-dioxoanthracene core. These compounds are known for their vibrant colors and are widely used in dyes, pigments, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(methylamino)anthracene-9,10-dione typically involves the reaction of anthraquinone derivatives with amines. One common method is the bromination of 1-methylaminoanthraquinone followed by nucleophilic substitution with methylamine .

Industrial Production Methods: Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(methylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-3-(methylamino)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-(methylamino)anthracene-9,10-dione involves its interaction with cellular proteins and enzymes. It can inhibit key enzymes involved in cellular processes, leading to the disruption of cell function and induction of apoptosis. The compound targets pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Uniqueness: 2-Amino-3-(methylamino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups enhance its reactivity and potential for forming diverse derivatives, making it valuable in synthetic chemistry and pharmaceutical research .

Properties

CAS No.

62468-64-8

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

2-amino-3-(methylamino)anthracene-9,10-dione

InChI

InChI=1S/C15H12N2O2/c1-17-13-7-11-10(6-12(13)16)14(18)8-4-2-3-5-9(8)15(11)19/h2-7,17H,16H2,1H3

InChI Key

SNDJXVYPSATYPR-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)N

Origin of Product

United States

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